4-fluoro-3,5-dimethyl-1H-pyrrole-2-carbaldehyde
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Overview
Description
4-fluoro-3,5-dimethyl-1H-pyrrole-2-carbaldehyde is a fluorinated pyrrole derivative. Pyrroles are a class of heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3,5-dimethyl-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the direct fluorination of the pyrrole ring. This can be done using electrophilic fluorination agents such as xenon difluoride. The reaction typically requires carefully controlled conditions to prevent over-fluorination and polymerization of the pyrrole ring .
Industrial Production Methods
Industrial production of fluorinated pyrroles often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3,5-dimethyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of 4-fluoro-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.
Reduction: Formation of 4-fluoro-3,5-dimethyl-1H-pyrrole-2-methanol.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-3,5-dimethyl-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-fluoro-3,5-dimethyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrrole-2-carbaldehyde: Lacks the fluorine atom, resulting in different chemical and physical properties.
2,4-dimethyl-1H-pyrrole-3-carbaldehyde: Similar structure but different substitution pattern, leading to distinct reactivity and applications.
Uniqueness
The presence of the fluorine atom in 4-fluoro-3,5-dimethyl-1H-pyrrole-2-carbaldehyde imparts unique properties such as increased stability, enhanced reactivity, and improved bioactivity. These characteristics make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C7H8FNO |
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Molecular Weight |
141.14 g/mol |
IUPAC Name |
4-fluoro-3,5-dimethyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C7H8FNO/c1-4-6(3-10)9-5(2)7(4)8/h3,9H,1-2H3 |
InChI Key |
GETRYOJTMQEAIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1F)C)C=O |
Origin of Product |
United States |
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